molecular formula C18H16N2 B11859323 (1-Methyl-1,4-dihydroquinolin-4-yl)(phenyl)acetonitrile CAS No. 16759-05-0

(1-Methyl-1,4-dihydroquinolin-4-yl)(phenyl)acetonitrile

Cat. No.: B11859323
CAS No.: 16759-05-0
M. Wt: 260.3 g/mol
InChI Key: CYTQRUOSBUDSIB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Phenylacetonitrile Moiety: The phenylacetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylacetonitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological activity being studied. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(1-Methyl-1,4-dihydroquinolin-4-yl)ethenyl]benzaldehyde: This compound shares a similar quinoline core structure but differs in the substituents attached to the quinoline ring.

    3-Amino-2-(1-methyl-1,4-dihydroquinolin-4-yl)-4-(methylperoxy)-4-oxobutanimidic acid: Another quinoline derivative with different functional groups.

Uniqueness

2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is unique due to its specific combination of the quinoline ring, methyl group, and phenylacetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

16759-05-0

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2-(1-methyl-4H-quinolin-4-yl)-2-phenylacetonitrile

InChI

InChI=1S/C18H16N2/c1-20-12-11-15(16-9-5-6-10-18(16)20)17(13-19)14-7-3-2-4-8-14/h2-12,15,17H,1H3

InChI Key

CYTQRUOSBUDSIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(C2=CC=CC=C21)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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